6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 6-ethoxy-2-quinolone.
Alkylation: The 6-ethoxy-2-quinolone is then alkylated using a suitable alkylating agent to introduce the 3-hydroxy-propylamino group.
Amination: The intermediate product undergoes amination to attach the propylamino group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the side chains.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one
- 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one
- 6-Ethoxy-3-[(3-hydroxy-butylamino)-methyl]-1H-quinolin-2-one
Uniqueness
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is unique due to its specific ethoxy and hydroxy-propylamino substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain biological targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
6-ethoxy-3-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-13-4-5-14-11(9-13)8-12(15(19)17-14)10-16-6-3-7-18/h4-5,8-9,16,18H,2-3,6-7,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQKFIXQQXFZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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